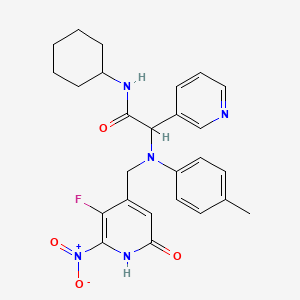
SARS-CoV-2-IN-50
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SARS-CoV-2-IN-50 is a compound that has garnered significant attention in the scientific community due to its potential therapeutic applications against the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). This compound is part of a class of inhibitors that target specific proteins involved in the viral replication process, making it a promising candidate for antiviral drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2-IN-50 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route often starts with the preparation of a core scaffold, followed by functional group modifications to introduce the desired pharmacophores. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the selectivity and yield of the desired product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the compound. This process often requires optimization of reaction conditions, such as temperature, pressure, and solvent systems, to ensure efficient production. Additionally, purification techniques like crystallization, chromatography, and recrystallization are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
SARS-CoV-2-IN-50 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like halides, amines, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce alcohols or amines.
Aplicaciones Científicas De Investigación
SARS-CoV-2-IN-50 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential to inhibit viral replication and its effects on cellular processes.
Medicine: Explored as a potential antiviral drug for the treatment of COVID-19 and other viral infections.
Industry: Utilized in the development of diagnostic tools and therapeutic agents for viral diseases.
Mecanismo De Acción
SARS-CoV-2-IN-50 exerts its effects by targeting specific proteins involved in the viral replication process. The compound binds to the active site of these proteins, inhibiting their enzymatic activity and preventing the virus from replicating. The molecular targets of this compound include the main protease (Mpro) and the RNA-dependent RNA polymerase (RdRP), which are essential for viral replication .
Comparación Con Compuestos Similares
Similar Compounds
GC-376: A protease inhibitor with potent antiviral activity against coronaviruses.
Nirmatrelvir: An oral protease inhibitor used in the treatment of COVID-19.
Boceprevir: A protease inhibitor initially developed for hepatitis C virus but also shows activity against SARS-CoV-2.
Uniqueness
SARS-CoV-2-IN-50 is unique due to its specific binding affinity and inhibitory activity against the main protease and RNA-dependent RNA polymerase of SARS-CoV-2. This dual-targeting mechanism enhances its antiviral efficacy and reduces the likelihood of resistance development compared to single-target inhibitors .
Conclusion
This compound represents a promising compound in the fight against COVID-19, with its unique mechanism of action and potential applications in various scientific fields. Continued research and development are essential to fully realize its therapeutic potential and contribute to the global effort to combat viral diseases.
Propiedades
Fórmula molecular |
C26H28FN5O4 |
|---|---|
Peso molecular |
493.5 g/mol |
Nombre IUPAC |
N-cyclohexyl-2-[N-[(3-fluoro-2-nitro-6-oxo-1H-pyridin-4-yl)methyl]-4-methylanilino]-2-pyridin-3-ylacetamide |
InChI |
InChI=1S/C26H28FN5O4/c1-17-9-11-21(12-10-17)31(16-19-14-22(33)30-25(23(19)27)32(35)36)24(18-6-5-13-28-15-18)26(34)29-20-7-3-2-4-8-20/h5-6,9-15,20,24H,2-4,7-8,16H2,1H3,(H,29,34)(H,30,33) |
Clave InChI |
LGPNCXJYNYLBET-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N(CC2=CC(=O)NC(=C2F)[N+](=O)[O-])C(C3=CN=CC=C3)C(=O)NC4CCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


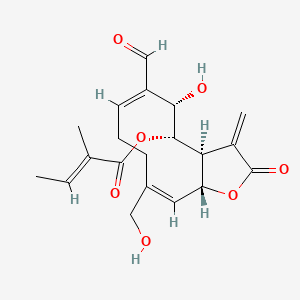
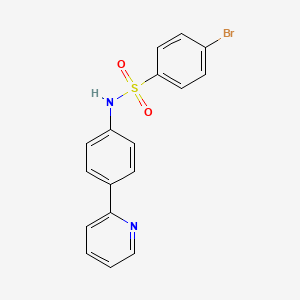
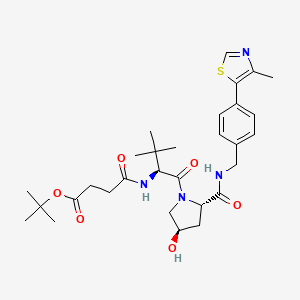
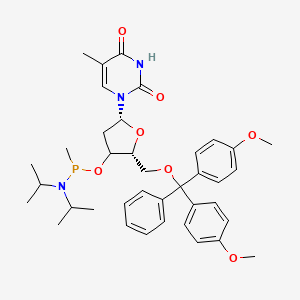
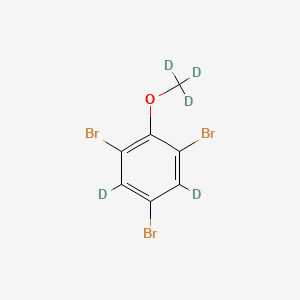
![sodium;5-[[2,4-diamino-5-[(2-hydroxy-5-nitrophenyl)diazenyl]phenyl]diazenyl]naphthalene-1-sulfonate](/img/structure/B12393320.png)
![(4R)-6-amino-4-[3-(hydroxymethyl)-5-(5-hydroxypent-1-ynyl)phenyl]-3-methyl-4-propan-2-yl-2H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12393324.png)
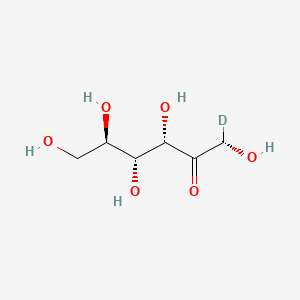
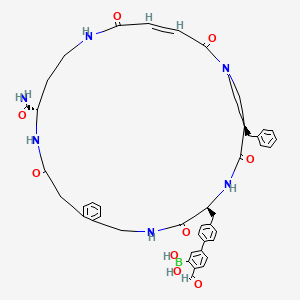
![1-[(2R)-4-hydroxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12393353.png)
![5-(2-hydroxyethyl)-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12393386.png)
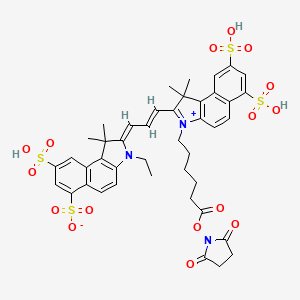
![Mono[2-(carboxymethyl)hexyl] Phthalate-d4](/img/structure/B12393397.png)

